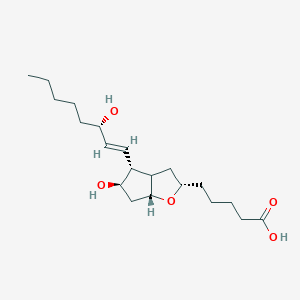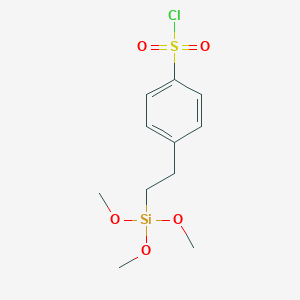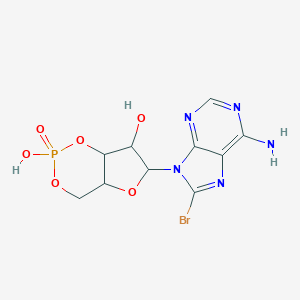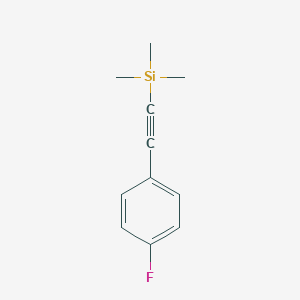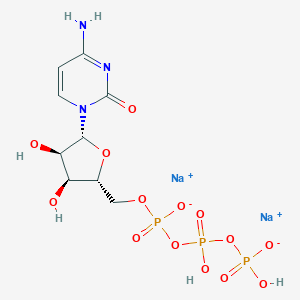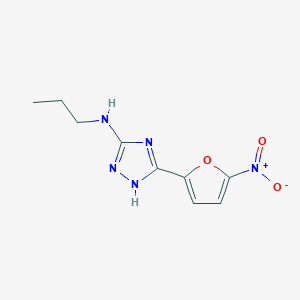
s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a triazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the target organism or cell. This compound has been shown to inhibit the growth of various microorganisms and cancer cells, making it a promising compound for the development of new drugs.
Effets Biochimiques Et Physiologiques
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting protein conformational changes.
Avantages Et Limitations Des Expériences En Laboratoire
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. It also has antimicrobial, antifungal, and anticancer properties, making it a valuable compound for studying the mechanisms of action of various microorganisms and cancer cells. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-. One potential direction is the development of new drugs based on the antimicrobial, antifungal, and anticancer properties of this compound. Another potential direction is the further study of the mechanism of action of this compound and its potential use as a fluorescent probe for detecting protein conformational changes. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for lab experiments and its potential toxicity.
Méthodes De Synthèse
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- can be synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with propylamine and sodium azide, or the reaction of 5-nitro-2-furaldehyde with propylamine and sodium nitrite. The synthesis of this compound has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting protein conformational changes and for its potential use in the development of new drugs.
Propriétés
Numéro CAS |
10187-90-3 |
|---|---|
Nom du produit |
s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- |
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
5-(5-nitrofuran-2-yl)-N-propyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5O3/c1-2-5-10-9-11-8(12-13-9)6-3-4-7(17-6)14(15)16/h3-4H,2,5H2,1H3,(H2,10,11,12,13) |
Clé InChI |
ZLNLRWHLKXFYMC-UHFFFAOYSA-N |
SMILES |
CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
10187-90-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



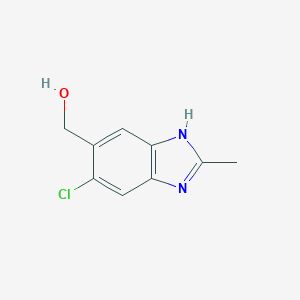
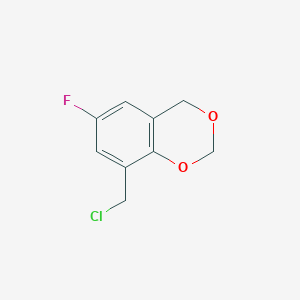
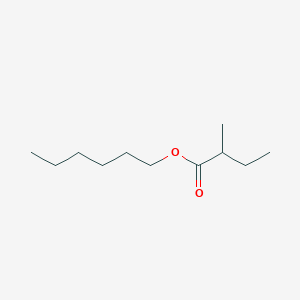
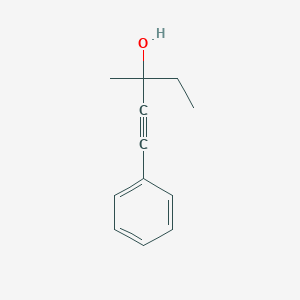
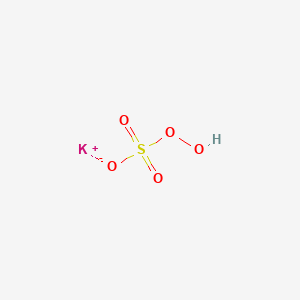
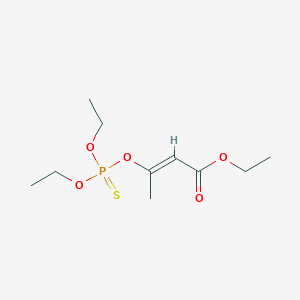
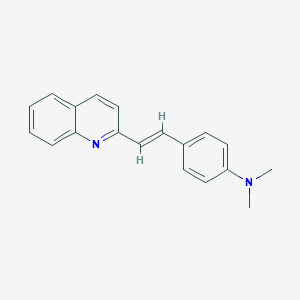
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
